molecular formula C20H23N5O3S B2752825 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 905797-70-8

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2752825
CAS No.: 905797-70-8
M. Wt: 413.5
InChI Key: HZQMDMCVISVPDT-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide (CAS: 843625-19-4) is a triazole-based acetamide derivative. Its structure features a 1,2,4-triazole ring substituted with an amino group at position 4, a 4-methoxybenzyl group at position 5, and a thioether-linked acetamide side chain terminating in a 2-methoxy-5-methylphenyl group (Fig. 1). The molecular formula is C₂₁H₂₄N₅O₃S, with an average molecular mass of 426.51 g/mol .

This compound belongs to a class of triazole-thioacetamides, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of electron-donating substituents (e.g., methoxy groups) and the thioether linkage may enhance its bioavailability and target binding affinity.

Properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-4-9-17(28-3)16(10-13)22-19(26)12-29-20-24-23-18(25(20)21)11-14-5-7-15(27-2)8-6-14/h4-10H,11-12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQMDMCVISVPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole class of compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O3SC_{18}H_{22}N_{6}O_{3}S, with a molecular weight of approximately 414.44 g/mol. The structure includes a triazole ring, thioether linkage, and an acetamide group, contributing to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi:

  • Bacterial Activity : In vitro studies have demonstrated that triazole derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). For instance, compounds derived from similar structures have shown zones of inhibition ranging from 3.80 mm to 7.50 mm against these pathogens .
  • Fungal Activity : The compound also displays antifungal properties against species such as Candida albicans and Aspergillus niger. Some derivatives in related studies achieved high inhibition rates against these fungi .

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have revealed their capacity to inhibit the growth of cancer cells. For example:

  • Cell Line Studies : Certain analogs of triazole compounds have shown effective cytotoxicity in human colon cancer cell lines (HCT116), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

The biological mechanisms underlying the activity of triazole derivatives often involve:

  • Inhibition of Enzymatic Pathways : Triazoles can interfere with key enzymes involved in microbial cell wall synthesis and DNA replication.
  • Targeting Cancer Cell Metabolism : Some studies suggest that these compounds may inhibit tyrosine kinases (CDK2), which are crucial for cancer cell proliferation .
  • Resistance Mechanisms : Research indicates that certain structural features can help circumvent common resistance mechanisms observed in pathogenic microbes .

Table: Biological Activity Summary

Activity TypeTest OrganismsZone of Inhibition (mm)Reference
AntibacterialStaphylococcus aureus6.80
AntibacterialEscherichia coli7.50
AntifungalCandida albicans3.90
AnticancerHCT116 Cell LineIC50 = 4.363 μM

Case Study: Inhibition of Mycobacterium tuberculosis

A related study highlighted the effectiveness of triazole derivatives in inhibiting the growth of Mycobacterium tuberculosis. Compounds demonstrated low micromolar to nanomolar inhibitory activity without cytotoxic effects on mammalian cells at therapeutic concentrations . This suggests potential for development as antitubercular agents.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various pathogens:

  • Antibacterial Activity :
    • Compounds similar to this derivative have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that triazole-thione hybrids exhibit minimum inhibitory concentrations (MICs) lower than standard antibiotics such as vancomycin and ciprofloxacin.
  • Antifungal Activity :
    • The structural features of triazoles contribute to antifungal properties against pathogens like Candida albicans and Aspergillus spp.. Research has shown that these compounds can inhibit fungal growth effectively.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of triazole derivatives. Specifically, mercapto-substituted triazoles have been shown to:

  • Induce apoptosis in cancer cells by inhibiting metabolic enzymes involved in cancer progression.
  • Exhibit selective cytotoxicity towards various cancer cell lines, making them promising candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their chemical structure. Key findings include:

  • Substituents on the Triazole Ring :
    • Electron-donating groups on the phenyl ring enhance antimicrobial activity. For instance, hydroxyl (-OH) groups increase potency.
  • Chain Length :
    • The length of alkyl chains attached to the triazole affects activity; longer chains may reduce efficacy due to steric hindrance.

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. Compounds with specific substitutions were found to be more potent than traditional antibiotics, demonstrating the potential of these derivatives in clinical applications.

Study 2: Anticancer Mechanisms

Research focused on mercapto-substituted triazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines. These compounds showed promise as candidates for further development in cancer therapy due to their selective cytotoxicity and ability to induce apoptosis .

Comparison with Similar Compounds

Key Structural Differences

The pharmacological profile of triazole derivatives is highly dependent on substituents on the triazole core and the acetamide side chain. Below is a comparative analysis of the target compound and its structural analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives

Compound Name/Structure Key Substituents Biological Activity References
Target Compound - 4-Amino, 5-(4-methoxybenzyl) on triazole
- N-(2-methoxy-5-methylphenyl)
Inferred: Anti-inflammatory, anticancer (based on triazole-thioacetamide class)
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide - 4-Allyl, 5-phenyl on triazole
- N-(2-methoxyphenyl)
Not explicitly reported; allyl group may reduce steric hindrance for target binding
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides - 4-Amino, 5-(furan-2-yl) on triazole
- Sulfonyl linkage
Anti-exudative (reduced vascular permeability)
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide - 4-Amino, 5-methyl on triazole
- Thiazol-2-yl with 2-chlorobenzyl
Anticancer (IC₅₀: 12 µM against MCF-7 cells)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide - 4-Allyl, 5-(thiophen-2-yl) on triazole
- N-(3,5-dimethoxyphenyl)
Enhanced lipophilicity; potential CNS activity

Pharmacological Insights

  • Anti-Cancer Activity : The analog with a 2-chlorobenzyl-thiazole moiety () demonstrated potent anticancer activity (IC₅₀: 12 µM against breast cancer cells), attributed to the electron-withdrawing chlorine atom enhancing target binding . In contrast, the target compound’s 4-methoxybenzyl group may prioritize anti-inflammatory effects over cytotoxicity.
  • Anti-Exudative Effects : Furan-substituted triazoles () showed anti-exudative activity due to sulfonyl groups improving solubility and membrane permeability . The target compound’s thioether linkage may offer a balance between stability and bioavailability.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for scalability?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under basic conditions (e.g., KOH in ethanol) .
  • Step 2 : Thioether linkage formation between the triazole and acetamide moieties via nucleophilic substitution (e.g., using chloroacetamide derivatives) .
  • Step 3 : Substituent introduction (e.g., methoxybenzyl groups) via alkylation or benzylation .

Q. Optimization Strategies :

  • Use TLC monitoring and HPLC purification to ensure intermediate purity .
  • Adjust solvent systems (e.g., ethanol-water mixtures) to improve yield during precipitation .
  • Optimize reaction time and temperature (e.g., reflux at 80–100°C) to balance efficiency and side reactions .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Spectroscopic Techniques :
    • NMR (¹H/¹³C) : Verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm; triazole NH₂ at δ 6.5–7.0 ppm) .
    • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹; N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Antimicrobial Activity :
    • Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Measure minimum inhibitory concentration (MIC) and compare to reference drugs (e.g., ampicillin, fluconazole) .
  • Cytotoxicity :
    • MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Substituent Variation :
    • Replace methoxy groups with halogens (Cl, F) or bulkier substituents (e.g., ethoxy) to modulate lipophilicity and target binding .
    • Modify the triazole ring with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .
  • Biological Testing :
    • Compare IC₅₀/MIC values across derivatives to identify critical structural motifs .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dihydrofolate reductase (DHFR) or cytochrome P450 .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in antimicrobial potency may arise from:
    • Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) .
    • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
  • Statistical Analysis :
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates .

Q. What experimental designs are suitable for in vivo toxicity and efficacy studies?

  • Acute Toxicity :
    • OECD 423 guidelines : Administer escalating doses (10–1000 mg/kg) to rodents and monitor mortality, organ weight, and histopathology .
  • Efficacy Models :
    • Xenograft models : Evaluate antitumor activity in BALB/c mice with implanted human cancer cells .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

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